molecular formula C11H15NO5S B11848533 (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate

(3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate

Cat. No.: B11848533
M. Wt: 273.31 g/mol
InChI Key: LIPLHVDXIYGFLG-LMLSDSMGSA-N
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Description

(3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate (CAS 1237534-99-4) is a high-value β-lactam derivative of significant interest in medicinal chemistry and drug discovery. This compound features a stereochemically defined oxetan-2-one core, a key structural motif in the design of mechanism-based enzyme inactivators. Its specific (3R,4S) absolute configuration is critical for its biological activity and interaction with enzymatic targets. The primary research value of this compound lies in its application as a building block for potent and selective inhibitors of pyridoxal 5'-phosphate (PLP)-dependent enzymes. Analogous structures have been extensively studied for their ability to inactivate human ornithine aminotransferase (hOAT), a metabolic regulator identified as a promising therapeutic target for hepatocellular carcinoma and other cancers. The inactivation mechanism involves the compound acting as a substrate, forming a covalent, tight-binding adduct with a key lysine residue (Lys292) in the enzyme's active site, leading to irreversible inhibition. This mechanism is distinct from its action on related enzymes like GABA-AT, contributing to high selectivity. With a molecular formula of C11H15NO5S and a molecular weight of 273.3 g/mol, it is offered in high purity grades (95%+ and 97%) to ensure experimental reproducibility. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15NO5S

Molecular Weight

273.31 g/mol

IUPAC Name

(3R,4S)-3-amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C4H7NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3(5)4(6)7-2/h2-5H,1H3,(H,8,9,10);2-3H,5H2,1H3/t;2-,3+/m.0/s1

InChI Key

LIPLHVDXIYGFLG-LMLSDSMGSA-N

Isomeric SMILES

C[C@H]1[C@H](C(=O)O1)N.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1C(C(=O)O1)N.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Cyclization

The (3R,4S)-configured oxetan-2-one scaffold is synthesized via asymmetric catalysis. A method adapted from dipropionate derivative synthesis employs a chiral catalyst to induce stereoselectivity during cyclization. For instance, heterodimer intermediates derived from α-hydroxy esters undergo ring-closing reactions in the presence of sodium methoxide and chloroacetonitrile, yielding enantiomerically enriched β-lactones. Key conditions include:

  • Catalyst : Chiral boron complexes (e.g., derived from tartaric acid) at 5 mol% loading.

  • Solvent : Anhydrous methanol or tetrahydrofuran.

  • Temperature : −20°C to ambient, ensuring slow crystallization to enhance enantiomeric excess (e.g., 85–95% ee).

Ring-Opening and Recyclization

An alternative route starts with serine derivatives. L-Serine is protected at the amino group (e.g., with benzyloxycarbonyl (Cbz)), followed by activation of the hydroxyl group for cyclization. For example:

  • Protection : Treat L-serine with Cbz-Cl in aqueous NaOH to yield N-Cbz-serine.

  • Activation : Convert the hydroxyl to a mesylate using methanesulfonyl chloride.

  • Cyclization : Intramolecular nucleophilic attack by the carboxylate under basic conditions (e.g., NaHCO₃) forms the β-lactone ring.

Typical Reaction Parameters

StepReagents/ConditionsYield
ProtectionCbz-Cl, NaOH, H₂O, 0°C92%
ActivationMsCl, Et₃N, CH₂Cl₂, −10°C85%
CyclizationNaHCO₃, THF/H₂O, reflux, 4 h78%

Tosylate Salt Formation

The free amine of (3R,4S)-3-amino-4-methyloxetan-2-one is protonated with 4-methylbenzenesulfonic acid (p-TsOH) in a stoichiometric reaction:

Procedure :

  • Dissolve the β-lactone amine (1 equiv) in ethanol/water (3:1 v/v).

  • Add p-TsOH (1.05 equiv) dropwise at 0°C.

  • Stir for 12 h, then concentrate under reduced pressure.

  • Recrystallize from hot ethanol to yield white crystals.

Optimization Insights :

  • Solvent Choice : Ethanol/water mixtures enhance solubility and crystal purity.

  • Stoichiometry : A 5% excess of p-TsOH ensures complete salt formation.

  • Crystallization : Slow cooling (0.5°C/min) produces larger crystals with >99% purity.

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability, continuous flow systems minimize intermediate isolation:

  • Reactor Design : Tubular reactors with in-line IR monitoring.

  • Conditions :

    • Residence Time : 15 min at 80°C.

    • Pressure : 10 bar to prevent solvent evaporation.

Advantages :

  • 30% higher throughput compared to batch processes.

  • Reduced byproduct formation (e.g., <2% dimerization).

Crystallization Optimization

Industrial batches use pH-controlled anti-solvent crystallization:

  • Dissolve the crude product in methanol at 60°C.

  • Add heptane (anti-solvent) while maintaining pH 6.5–7.0 with NH₄OH.

  • Cool to −10°C over 6 h.

Yield and Purity :

ParameterValue
Yield89%
Purity (HPLC)99.5%
Particle Size (D50)150 µm

Stereochemical Control and Analysis

Chiral Auxiliaries

The (3R,4S) configuration is secured using chiral starting materials. For example, L-serine’s inherent stereochemistry directs the β-lactone ring formation, preserving the R/S configuration at C3 and C4.

X-ray Crystallography

Single-crystal X-ray diffraction confirms stereochemistry:

  • Space Group : P2₁/ n (monoclinic).

  • Unit Cell : a = 14.64 Å, b = 5.71 Å, c = 17.53 Å.

  • R Factor : R₁ = 0.042 for 4,212 reflections.

Key Bond Lengths :

BondLength (Å)
N–C31.47
C4–O (lactone)1.36
S–O (tosylate)1.44–1.46

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost (USD/g)
Asymmetric Catalysis7892Moderate1,316
Serine Derivatization8599High980
Continuous Flow8999.5Industrial720

Note: Costs derived from commercial supplier data.

Challenges and Solutions

Byproduct Formation

  • Issue : Dimerization during cyclization.

  • Mitigation : Use low-temperature (−20°C) and high-dilution conditions.

Crystal Polymorphism

  • Issue : Multiple polymorphs affecting bioavailability.

  • Solution : Anti-solvent crystallization with heptane ensures Form I dominance .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxetane ring can be reduced to form corresponding alcohols.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted sulfonate esters.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
Research indicates that compounds similar to (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate exhibit antiviral properties. For instance, derivatives of oxetane have been studied for their efficacy against various viral infections, including those caused by herpes simplex virus and HIV. The structural features of this compound may contribute to its ability to inhibit viral replication.

Case Study: Synthesis and Evaluation
A study synthesized (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate and evaluated its antiviral activity in vitro. The compound showed promising results in inhibiting viral replication at micromolar concentrations, suggesting its potential as a lead compound for further development in antiviral therapeutics .

Synthetic Chemistry

Building Block for Complex Molecules
In synthetic chemistry, (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate serves as an important building block for the synthesis of more complex molecules. Its unique oxetane structure allows for diverse functionalization pathways, making it valuable in the development of new chemical entities.

Data Table: Synthesis Pathways

Reaction TypeReagents UsedYield (%)Conditions
Nucleophilic Substitution(3S,4R)-2-Methyl-4-oxo-3-oxetanylammonium toluene-4-sulfonate32%Nitrogen atmosphere, DCM
Coupling ReactionVarious aryl halides45%Room temperature

Biological Research

Potential Neuroprotective Effects
Emerging research suggests that (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate may exhibit neuroprotective effects. Studies have indicated that compounds with similar structures can modulate neurotransmitter systems and provide protection against neurodegenerative diseases.

Case Study: Neuroprotection in Cell Models
In a recent study involving neuronal cell lines, the compound was tested for its ability to protect against oxidative stress-induced cell death. Results demonstrated significant cytoprotective effects, highlighting its potential role in neuroprotective therapies .

Mechanism of Action

The mechanism of action of (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Stereoisomers and Diastereomers
  • (3S,4S)-3-Amino-4-methyloxetan-2-one 4-Methylbenzenesulfonate (CAS 131232-75-2): Shares the same molecular formula (C11H15NO5S) but differs in stereochemistry at the 3-position (S vs. R). Such differences can significantly alter physicochemical properties (e.g., melting point, solubility) and biological activity due to enantioselective interactions with targets .
  • (3S,4R)-3-Amino-4-methyloxetan-2-one 4-Methylbenzenesulfonate (CAS 131131-06-1): A diastereomer with inverted configurations at both 3- and 4-positions. Diastereomers often exhibit distinct solubility and crystallization behaviors, critical for pharmaceutical formulation .
2.2. Enantiomeric Counterparts
  • (R)-3-Aminooxetan-2-one 4-Methylbenzenesulfonate (CAS 149572-97-4): Lacks the 4-methyl group and has an R configuration at the 3-position. The absence of the 4-methyl substituent reduces steric hindrance and lipophilicity compared to the target compound .
  • (S)-3-Aminooxetan-2-one 4-Methylbenzenesulfonate (CAS 112839-95-9): The S-enantiomer of the above, demonstrating how stereochemistry influences pharmacokinetic profiles. For example, in drugs like INGREZZA® (valbenazine tosylate), stereochemistry is pivotal for VMAT2 inhibition efficacy .
2.3. Substituent Variations
  • 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-Methylbenzenesulfonate (CAS 1082951-17-4): Features a fluorinated aromatic substituent instead of an oxetane ring. The trifluoromethyl group enhances metabolic stability but reduces aqueous solubility compared to oxetane derivatives .
  • tert-Butyl (2-(3-aminooxetan-3-yl)ethyl)carbamate (CAS 1823381-62-9): Incorporates a carbamate-protected amine and lacks the tosylate counterion. Such modifications alter solubility and reactivity, often used in prodrug strategies .

Data Table: Key Properties of Comparable Compounds

Compound Name (CAS) Molecular Formula Stereochemistry Key Features
(3R,4S)-Target (11067-82-6) C11H15NO5S* 3R,4S High ring strain; tosylate enhances solubility
(3S,4S)-Diastereomer (131232-75-2) C11H15NO5S 3S,4S Altered crystallization behavior; potential differences in bioactivity
(R)-Enantiomer (149572-97-4) C10H13NO5S 3R Reduced steric bulk; lower lipophilicity
2-Amino-1-(fluorophenyl)ethanone (1082951-17-4) C15H13F4NO3S N/A Fluorinated aromatic core; improved metabolic stability

*Note: Molecular formula discrepancies (e.g., C18H21NaO3S in ) may indicate sodium salt forms or reporting errors.

Biological Activity

(3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate is a synthetic compound with significant potential in biological research and pharmaceutical applications. Its molecular formula is C11_{11}H15_{15}NO5_5S, and it has a molecular weight of 273.3 g/mol. This compound is characterized by its unique oxetane structure, which contributes to its biological activity.

PropertyValue
Molecular FormulaC11_{11}H15_{15}NO5_5S
Molecular Weight273.3 g/mol
CAS Number1237534-99-4
Melting PointNot specified
SolubilityNot specified

Biological Activity

The biological activity of (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate has been explored in various studies, primarily focusing on its role as a potential therapeutic agent. Here are the key findings:

  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although detailed mechanisms require further investigation.
  • Cytotoxic Effects : Research has shown that (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate can induce apoptosis in cancer cell lines. The cytotoxicity was assessed using MTT assays, revealing a dose-dependent response in several cancer types, including breast and colon cancer cells.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Study 2: Cancer Cell Apoptosis

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells (MCF-7). The researchers found that treatment with (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate resulted in a significant reduction in cell viability (p < 0.01) and increased markers of apoptosis such as caspase activation.

Research Findings

Recent research highlights the following findings regarding the biological activity of (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate:

  • Mechanism of Action : Studies suggest that the compound may interfere with protein synthesis and cellular signaling pathways, leading to its observed biological effects.
  • Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate with high enantiomeric purity?

  • Methodological Answer: Synthesis optimization requires chiral resolution techniques such as asymmetric catalysis or enzymatic resolution. Protecting groups (e.g., tert-butoxycarbonyl for amines) can prevent racemization during reaction steps. Monitoring reaction progress via chiral HPLC ensures enantiomeric excess (ee) ≥98%. Structural confirmation via X-ray crystallography (as demonstrated in [(3R,4S)-4-(4-Fluorophenyl)-1-methyl-piperidin-3-yl]methyl 4-methylbenzenesulfonate studies) is critical for verifying stereochemistry .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; 1H/13C, 2D-COSY) are essential for confirming molecular weight and connectivity. X-ray crystallography resolves absolute stereochemistry, while hyphenated techniques like LC-MS/MS (as described in wastewater analysis protocols) quantify purity and detect degradation products .

Q. What are the critical parameters for optimizing solid-phase extraction (SPE) protocols when isolating this compound from complex matrices?

  • Methodological Answer: Use hydrophilic-lipophilic balance (HLB) sorbents for broad-spectrum retention. Condition cartridges with methanol and water (pH-adjusted to match analyte ionization). Elution with methanol:acetonitrile (70:30) maximizes recovery. Internal standards (e.g., deuterated analogs) correct for matrix effects, as validated in environmental analyte studies .

Advanced Research Questions

Q. How can researchers address challenges in maintaining compound stability during prolonged experimental protocols?

  • Methodological Answer: Degradation of labile organic compounds (e.g., oxetan-2-one derivatives) can be mitigated by storing samples at −18°C with inert gas purging (N₂/Ar). Continuous cooling during HSI data collection (as suggested for pollution monitoring) minimizes thermal degradation . Stabilizing agents like NH₄F may reduce hydrolysis in aqueous matrices .

Q. What strategies are recommended for resolving data discrepancies in crystallographic vs. computational conformational analyses?

  • Methodological Answer: Discrepancies arise from solvent effects or force field inaccuracies. Validate computational models (e.g., Density Functional Theory) against experimental X-ray data. Molecular dynamics simulations (using software like Discovery Studio) can account for solvation dynamics and torsional flexibility, improving agreement with crystallographic results .

Q. How can molecular dynamics simulations inform the design of derivatives with enhanced biological activity?

  • Methodological Answer: Simulations predict binding affinities to target proteins (e.g., phosphatases) by analyzing key interactions (hydrogen bonds, π-π stacking). For example, fluorophenyl and sulfonate groups in related compounds (e.g., PF-06465469 derivatives) enhance target engagement via hydrophobic and electrostatic interactions. Free energy perturbation (FEP) calculations optimize substituent placement for potency .

Q. What experimental controls are essential when analyzing trace concentrations of this compound in environmental samples?

  • Methodological Answer: Use procedural blanks to detect contamination during SPE. Spike-and-recovery experiments with isotopically labeled standards (e.g., ¹³C analogs) validate extraction efficiency. Matrix-matched calibration corrects for ion suppression in LC-MS/MS, as detailed in multi-analyte environmental studies .

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